molecular formula C20H25ClFN5O2S B2700529 N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1216551-27-7

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2700529
CAS No.: 1216551-27-7
M. Wt: 453.96
InChI Key: UTMWSHHKTWKVCN-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorobenzo[d]thiazole moiety, a dimethylpyrazole ring, and a morpholinopropyl group, making it a versatile molecule for research and industrial applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions, protein binding, and cellular pathways.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Research has focused on its ability to interact with specific molecular targets, making it a candidate for drug development in areas such as oncology and neurodegenerative diseases.

Industry

In industry, this compound is utilized in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride typically involves multi-step organic reactions The process begins with the preparation of the 6-fluorobenzo[d]thiazole intermediate, which is then coupled with a dimethylpyrazole derivativeThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as kinases and ion channels. By inhibiting or modulating these targets, the compound can affect various cellular processes, including cell growth, survival, and differentiation. The pathways involved may include signaling cascades related to cancer cell proliferation or neuroinflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride
  • N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O2S.ClH/c1-14-12-17(24(2)23-14)19(27)26(7-3-6-25-8-10-28-11-9-25)20-22-16-5-4-15(21)13-18(16)29-20;/h4-5,12-13H,3,6-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMWSHHKTWKVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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